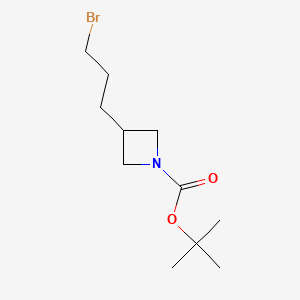Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18191733
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20BrNO2 |
|---|---|
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3 |
| Standard InChI Key | HAHZIISZVYEPSU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CCCBr |
Introduction
Chemical Structure and Fundamental Properties
Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate (C<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub>) features a bicyclic structure comprising an azetidine ring substituted at the 3-position with a bromopropyl chain and protected at the 1-position by a Boc group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations, while the bromine atom provides a reactive site for further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub> |
| Molecular Weight | 286.19 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | Estimated 240–260°C |
| Solubility | Soluble in DCM, THF, ethyl acetate |
| Stability | Stable under inert conditions |
The bromopropyl side chain introduces steric bulk and electrophilicity, enabling nucleophilic substitution reactions, while the azetidine ring’s strain enhances reactivity in ring-opening or cross-coupling reactions .
Synthetic Methodologies
Boc Protection of Azetidine
The synthesis begins with the protection of azetidine’s amine group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step, performed under basic conditions (e.g., triethylamine), yields tert-butyl azetidine-1-carboxylate with high efficiency .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Azetidine derivatives are pivotal in drug discovery due to their constrained conformations, which improve binding affinity and metabolic stability. The bromine atom in tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling the synthesis of kinase inhibitors or GPCR modulators . For example, the patent WO2014203045A1 highlights azetidine intermediates in statin synthesis, underscoring their role in cholesterol-lowering therapeutics .
Polymer Chemistry
The compound’s reactive bromide can initiate atom-transfer radical polymerization (ATRP), producing functionalized polymers with azetidine motifs for biomedical applications like drug delivery systems .
| Parameter | Recommendation |
|---|---|
| Toxicity | Irritant (skin/eyes) |
| Storage | 2–8°C under nitrogen |
| Handling | Use gloves, goggles, and fume hood |
The bromopropyl group poses risks of alkylation damage to DNA, necessitating stringent safety protocols. The Boc group is generally low-risk but may decompose under acidic conditions, releasing carbon dioxide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume